molecular formula C16H12Br4N2O4 B11541775 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

Cat. No.: B11541775
M. Wt: 615.9 g/mol
InChI Key: AVKKVBKWVQUYOB-AERZKKPOSA-N
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Description

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple bromine atoms and hydroxyl groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form less oxidized derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace bromine atoms under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide involves its interaction with various molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity and ability to form complexes with biological molecules. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
  • N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylene]nicotinohydrazide

Uniqueness

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is unique due to its specific arrangement of bromine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C16H12Br4N2O4

Molecular Weight

615.9 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(2,4-dibromo-6-methoxyphenoxy)acetamide

InChI

InChI=1S/C16H12Br4N2O4/c1-25-13-5-10(18)4-12(20)16(13)26-7-14(23)22-21-6-8-2-9(17)3-11(19)15(8)24/h2-6,24H,7H2,1H3,(H,22,23)/b21-6+

InChI Key

AVKKVBKWVQUYOB-AERZKKPOSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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